1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H15ClN4O3 and its molecular weight is 394.82. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : It acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions used in industrial pickling processes .
- Findings : APCI-3 demonstrated an impressive inhibition efficiency of 96.90% at a concentration of 564 × 10^(-6) M. It primarily functions as a cathodic inhibitor and adheres to the metallic surface following the El-Awady adsorption isotherm. Theoretical calculations supported experimental results, confirming its effectiveness .
- Application : Acid-catalyzed reactions of APCI-3 with phenols yield novel 1-(arylsulfonyl)pyrrolidines. These compounds find use in medicinal chemistry and materials science .
- Application : A related compound, AZD5363, has been discovered as an orally bioavailable, potent inhibitor of Akt kinases. Akt kinases play crucial roles in cell signaling pathways, making this finding relevant for cancer research and drug development .
Corrosion Inhibition
Synthesis of Pyrrolidine Derivatives
Akt Kinase Inhibition
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Similar compounds have been found to interact with dopamine receptors, particularly the d4 dopamine receptor . These receptors play a crucial role in the brain’s reward system and are involved in mood, attention, and movement.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body . The compound’s metabolism and excretion would likely depend on its chemical structure and the specific enzymes present in the body.
properties
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-28-16-8-2-13(3-9-16)18(26)11-24-12-22-19-17(20(24)27)10-23-25(19)15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBHEPXVEZQRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
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